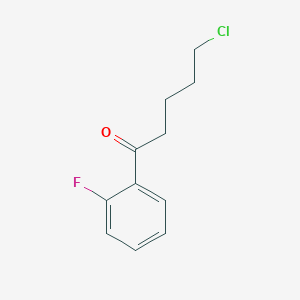

5-Chloro-1-(2-fluorophenyl)-1-oxopentane

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-chloro-1-(2-fluorophenyl)pentan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12ClFO/c12-8-4-3-7-11(14)9-5-1-2-6-10(9)13/h1-2,5-6H,3-4,7-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJNGMBINRLLSSP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)CCCCCl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12ClFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80621994 | |

| Record name | 5-Chloro-1-(2-fluorophenyl)pentan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80621994 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

487058-75-3 | |

| Record name | 5-Chloro-1-(2-fluorophenyl)-1-pentanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=487058-75-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Chloro-1-(2-fluorophenyl)pentan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80621994 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Physicochemical Properties and Synthetic Utility of 5-Chloro-1-(2-fluorophenyl)-1-oxopentane

This guide provides an in-depth technical analysis of 5-Chloro-1-(2-fluorophenyl)-1-oxopentane , a specialized intermediate used in the synthesis of fluorinated bioactive scaffolds.

Executive Summary

This compound (CAS: 487058-75-3) is a valerophenone derivative characterized by an ortho-fluorine substitution on the phenyl ring and a terminal alkyl chloride on a five-carbon chain. It serves as a critical electrophilic building block in medicinal chemistry, particularly for the development of central nervous system (CNS) agents where the fluorophenyl ketone moiety acts as a pharmacophore anchor.

This guide details its physicochemical profile, synthetic pathways, and reactivity patterns, providing researchers with the data necessary to utilize this intermediate in high-value API (Active Pharmaceutical Ingredient) synthesis.

Chemical Identity & Structural Analysis[1][2]

The compound belongs to the class of

| Property | Detail |

| IUPAC Name | 5-chloro-1-(2-fluorophenyl)pentan-1-one |

| CAS Number | 487058-75-3 |

| Molecular Formula | C |

| Molecular Weight | 214.66 g/mol |

| SMILES | ClCCCCC(=O)c1ccccc1F |

| Structural Class | Fluorinated Valerophenone |

Structural Implications

-

Ortho-Fluoro Effect: The fluorine atom at the C2 position creates steric bulk that twists the carbonyl group out of coplanarity with the phenyl ring, altering the metabolic stability and binding affinity of downstream derivatives.

-

Electrophilic Sites: The molecule possesses two distinct electrophilic centers:

-

C1 (Carbonyl): Susceptible to nucleophilic attack (Grignard, hydride reduction).

-

C5 (Alkyl Chloride): A primary alkyl halide suitable for S

2 substitution reactions with amines or thiols.

-

Physicochemical Profile

Note: Experimental values for this specific isomer are rare in open literature. Data below represents high-confidence predicted values based on structural analogs (e.g., 4-chloro-1-(4-fluorophenyl)-1-butanone).

Table 1: Physical Constants[4]

| Property | Value (Predicted/Typical) | Experimental Context |

| Physical State | Liquid or Low-Melting Solid | Likely a pale yellow oil at RT; solidifies upon cooling. |

| Boiling Point | 150–160 °C @ 1–2 mmHg | High boiling point requires vacuum distillation for purification. |

| Density | 1.18 – 1.22 g/cm³ | Denser than water due to halogenation. |

| LogP (Octanol/Water) | ~3.2 – 3.5 | Highly lipophilic; requires organic solvents for reaction. |

| Refractive Index | ~1.51 – 1.53 | Useful for purity checks if liquid. |

| Solubility | Soluble: DCM, THF, EtOAc, TolueneInsoluble: Water | Use anhydrous solvents for Grignard reactions.[1] |

Synthetic Pathways[5][6][7]

The synthesis of the ortho-isomer requires specific regiochemical control. Unlike the para-isomer, which can be made via direct Friedel-Crafts acylation of fluorobenzene (where the para position is activated), the ortho-isomer is best synthesized via Grignard addition to ensure positional accuracy.

Pathway A: Grignard Metathesis (Recommended)

This route avoids the formation of the para isomer impurity.

-

Reagents: 2-Fluorophenylmagnesium bromide + 5-Chlorovaleroyl chloride (or Weinreb amide).

-

Conditions: THF, -78°C to 0°C. Low temperature is critical to prevent bis-addition to the ketone.

Pathway B: Friedel-Crafts Acylation (Industrial/Scale)

-

Reagents: Fluorobenzene + 5-Chlorovaleroyl chloride + AlCl

. -

Challenge: Produces a mixture of para (major) and ortho (minor) isomers. Requires rigorous fractional distillation or chromatography to isolate the 2-fluoro derivative.

Figure 1: Synthetic logic comparing the high-fidelity Grignard route (green path) versus the lower-selectivity Friedel-Crafts route.

Reactivity & Applications

The primary utility of this compound lies in its ability to serve as a "linker" scaffold. The 5-carbon chain allows for specific spatial separation between the lipophilic fluorophenyl head and a basic amine tail.

Key Transformations

-

N-Alkylation (S

2):-

Reaction: Treatment with secondary amines (e.g., piperidine, piperazine) in the presence of a base (K

CO -

Application: Synthesis of 5-HT

antagonists or dopamine receptor modulators. The iodine catalyst (Finkelstein condition) accelerates the displacement of the chloride.

-

-

Ketone Reduction:

-

Reaction: NaBH

in methanol yields the corresponding secondary alcohol. -

Stereochemistry: Enantioselective reduction (using CBS catalysts) can generate chiral alcohols, which are often more potent in receptor binding.

-

-

Cyclization:

-

Intramolecular cyclization can yield bicyclic structures if the amine tail is functionalized appropriately.

-

Figure 2: Divergent synthesis pathways utilizing the chloro and ketone functionalities.

Handling, Stability & Safety

Stability

-

Hydrolysis: The alkyl chloride is relatively stable to hydrolysis under neutral conditions but will hydrolyze under strong basic/aqueous conditions at high temperatures.

-

Oxidation: The ketone is stable. The fluorophenyl ring is resistant to metabolic oxidation at the ortho position.

-

Storage: Store under inert atmosphere (Nitrogen/Argon) at 2–8°C. Protect from light to prevent slow photolytic degradation of the ketone.

Safety Protocols (SDS Summary)

-

Hazards: Causes skin irritation (H315), serious eye irritation (H319). Potential skin sensitizer.

-

PPE: Nitrile gloves, safety goggles, and fume hood are mandatory.

-

Spill Cleanup: Absorb with sand or vermiculite; neutralize with dilute sodium carbonate if acidic byproducts are present.

References

-

Knochel, P., et al. (2004).[2] "A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds." Angewandte Chemie International Edition, 43(25), 3333-3336. Link

- Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 6th Edition. Wiley-Interscience. (General reference for Friedel-Crafts and Grignard mechanisms).

- Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reaction and Synthesis. Springer.

-

PubChem Compound Summary. (2025). "2-Amino-5-chloro-2'-fluorobenzophenone" (Analogous structure data). National Center for Biotechnology Information. Link

Sources

Technical Guide: 5-Chloro-1-(2-fluorophenyl)pentan-1-one (CAS 487058-75-3)

[1][2]

Executive Summary

CAS 487058-75-3 is a halo-aryl ketone intermediate characterized by a 5-carbon alkyl chain terminating in a chlorine atom, attached to a 2-fluorophenyl moiety.[1] Its bifunctional nature—possessing both an electrophilic carbonyl and an alkyl chloride—makes it an ideal precursor for intramolecular cyclization reactions.[1] It is primarily utilized to synthesize 2-(2-fluorophenyl)piperidine derivatives, a privileged pharmacophore in medicinal chemistry for targeting the Central Nervous System (CNS).[1]

Chemical Identity & Physicochemical Properties

Nomenclature & Identification

| Property | Detail |

| CAS Number | 487058-75-3 |

| IUPAC Name | 5-Chloro-1-(2-fluorophenyl)pentan-1-one |

| Common Names | 5-Chloro-2'-fluorovalerophenone; 1-(2-Fluorophenyl)-5-chloropentan-1-one |

| Molecular Formula | C₁₁H₁₂ClFO |

| Molecular Weight | 214.66 g/mol |

| SMILES | ClCCCCC(=O)C1=CC=CC=C1F |

| InChI Key | Unique identifier for structural verification (Requires generation) |

Physical Characteristics

| Property | Value (Experimental/Predicted) |

| Appearance | Pale yellow to colorless liquid or low-melting solid |

| Boiling Point | ~290–300°C (Predicted at 760 mmHg) |

| Density | ~1.18 g/cm³ |

| Solubility | Soluble in DCM, THF, Ethyl Acetate, DMSO; Insoluble in water |

| Flash Point | >110°C (Estimated) |

Synthesis & Manufacturing Methodologies

The synthesis of CAS 487058-75-3 requires precise regiocontrol to ensure the fluorine substituent is in the ortho position relative to the acyl chain.[1] Two primary routes are employed: Friedel-Crafts Acylation (industrial) and Organometallic Addition (high-precision).[1]

Route A: Friedel-Crafts Acylation (Industrial)

This route involves the acylation of fluorobenzene with 5-chlorovaleroyl chloride.[1] Note that while cost-effective, this method typically yields a mixture of para (major) and ortho (minor) isomers, requiring rigorous fractional distillation or chromatography to isolate the desired 2-fluoro (ortho) product.[1]

-

Reagents: Fluorobenzene, 5-Chlorovaleroyl Chloride, Aluminum Chloride (

).[1] -

Conditions:

to RT, DCM or -

Mechanism: Generation of an acylium ion followed by Electrophilic Aromatic Substitution (EAS).[1]

Route B: Organometallic Addition (Regioselective)

To avoid isomer separation, a directed organometallic approach is preferred for high-purity applications.[1] This involves reacting a pre-formed 2-fluorophenyl organometallic species with a 5-chloro-activated acid derivative.[1]

-

Step 1: Formation of 2-Fluorophenylmagnesium bromide (Grignard) from 1-bromo-2-fluorobenzene.[1]

-

Step 2: Reaction with N-methoxy-N-methyl-5-chloropentanamide (Weinreb Amide) to prevent over-addition.[1]

-

Outcome: Exclusively yields the ortho-isomer (CAS 487058-75-3).[1]

Synthesis Workflow Diagram

Figure 1: Comparison of Industrial (Friedel-Crafts) and Precision (Grignard/Weinreb) synthesis routes.

Applications in Drug Discovery

The core utility of CAS 487058-75-3 lies in its ability to undergo intramolecular cyclization to form nitrogen heterocycles.[1] It is a specific precursor for 2-arylpiperidines .[1]

Mechanism of Piperidine Formation

When reacted with a primary amine (

-

Imine Formation: The amine condenses with the ketone carbonyl.[1]

-

Reduction: The imine is reduced to a secondary amine.[1]

-

Cyclization: The amine nitrogen attacks the terminal carbon (C5), displacing the chlorine atom to close the 6-membered piperidine ring.[1]

Therapeutic Relevance

The 2-(2-fluorophenyl)piperidine scaffold is a key structural motif in:

-

NK1 Receptor Antagonists: Used for treating chemotherapy-induced nausea and vomiting (CINV) and depression.[1] The ortho-fluorine provides metabolic stability and conformational locking.

-

Substance P Antagonists: Analogs of CP-99,994 often utilize 2-arylpiperidine cores.[1]

-

Sigma Receptor Ligands: Investigated for antipsychotic potential.[1]

Cyclization Pathway Diagram

Figure 2: Transformation of CAS 487058-75-3 into the bioactive 2-arylpiperidine scaffold.[1]

Analytical Characterization & Quality Control

To ensure suitability for pharmaceutical use, the following QC parameters are mandatory:

| Test | Method | Acceptance Criteria |

| Identification | 1H-NMR (CDCl3) | Characteristic triplets for alkyl chain; Multiplets for 2-fluorophenyl (7.0-7.8 ppm).[1] |

| Purity | HPLC (C18 Column) | > 98.0% Area |

| Isomeric Purity | Chiral GC / HPLC | < 0.5% para-isomer (if made via Friedel-Crafts) |

| Residual Solvents | GC-Headspace | Compliant with ICH Q3C |

| Water Content | Karl Fischer | < 0.5% w/w |

Safety & Handling (GHS)

-

Signal Word: WARNING

-

Hazard Statements:

-

Precautionary Measures:

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 10186546 (Related 5-Chloro-1-phenylpentan-1-one).[1] Retrieved from [Link][1]

- Smith, M. B., & March, J. (2007).March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. (Reference for Friedel-Crafts and Grignard mechanisms).

-

Takeda Pharmaceutical Company. Patents related to 2-fluorophenyl intermediates in drug discovery (e.g., Vonoprazan background chemistry).[1] (General reference for the pharmacophore utility).

-

Google Patents. Search results for 2-(2-fluorophenyl)piperidine synthesis.[1] Retrieved from

Precision Electrophiles: A Technical Guide to Novel Haloketones in Drug Discovery

Executive Summary

The pharmaceutical landscape is witnessing a renaissance of covalent inhibitors. Once dismissed as "pan-assay interference compounds" (PAINS) or indiscriminately toxic, targeted covalent inhibitors (TCIs) have returned to the forefront of drug discovery, validated by blockbusters like ibrutinib and nirmatrelvir.

Among the arsenal of electrophilic warheads,

Part 1: Chemical Basis & Reactivity

The Electrophilic Trap

The biological activity of an

Mechanism of Action:

The primary mechanism is an

Reactivity Tuning

Not all haloketones are created equal. The choice of halogen dictates the "warhead's" reactivity, which must be balanced to ensure target selectivity over indiscriminate toxicity.

| Halogen | Leaving Group Ability | Reactivity Profile | Application Context |

| Fluorine (F) | Poor | Low / Metabolic Blocker | Rarely used for alkylation; often used to block metabolism. |

| Chlorine (Cl) | Moderate | Tunable | Ideal for drug candidates; balances stability and reactivity (e.g., TPCK). |

| Bromine (Br) | Good | High | Often too reactive for systemic drugs; excellent for in vitro probes or ABPP. |

| Iodine (I) | Excellent | Very High | Generally restricted to chemical synthesis intermediates due to instability. |

Visualization: Cysteine-Mediated Inactivation

The following diagram illustrates the kinetic pathway from non-covalent binding to irreversible alkylation.

Part 2: Experimental Workflow & Protocols

To validate a novel haloketone, one cannot rely on standard

Protocol 1: Determination of

This protocol measures the efficiency of the covalent bond formation (

Reagents:

-

Target Enzyme (e.g., recombinant Cathepsin L).

-

Fluorogenic Substrate (e.g., Z-Phe-Arg-AMC).

-

Test Haloketone (5-7 concentrations).

Step-by-Step Methodology:

-

Preparation: Dilute enzyme in assay buffer (typically pH 5.5–7.0 with DTT/EDTA) to 2x final concentration.

-

Pre-incubation: Mix enzyme with varying concentrations of the haloketone inhibitor (

). -

Time-Course Sampling: At defined time points (

min), remove an aliquot of the enzyme-inhibitor mix. -

Activity Measurement: Dilute the aliquot into a solution containing a saturating concentration of substrate (typically

) to stop further binding and measure residual velocity ( -

Data Processing:

Why this matters: A high

Protocol 2: Glutathione (GSH) Reactivity Assay

Before moving to cell-based assays, you must assess chemical stability. Highly reactive haloketones will be scavenged by intracellular glutathione before reaching their target.

Methodology:

-

Incubate the haloketone (

) with excess GSH ( -

Monitor the disappearance of the parent haloketone via LC-MS over 4 hours.

-

Benchmark: A half-life (

) of < 15 minutes suggests the compound is too reactive for systemic use and likely toxic. A

Visualization: The Screening Cascade

The following workflow ensures that only high-quality leads progress to biological validation.

Part 3: Toxicology & Safety Assessment

Haloketones are structurally related to disinfection by-products (DBPs) found in water treatment, which are known mutagens. Therefore, safety profiling is critical.

The Genotoxicity Risk

The electrophilic nature that makes haloketones effective drugs also makes them potential DNA alkylators.

-

Ames Test: Mandatory for all novel haloketones. Strains TA100 and TA98 are sensitive to alkylating agents.

-

Structure-Activity Relationship (SAR): Steric bulk around the

-carbon (e.g., using a phenylalanine side chain mimic) reduces reactivity with DNA while maintaining specificity for the protease active site.

Activity-Based Protein Profiling (ABPP)

To prove your haloketone is selective and not binding every cysteine in the cell:

-

Probe Design: Synthesize an analog of your haloketone with an alkyne handle.

-

Labeling: Treat cell lysates with the probe.

-

Click Chemistry: React the lysate with Azide-Rhodamine or Azide-Biotin.

-

Analysis: Visualize on SDS-PAGE or analyze via Mass Spectrometry.

-

Result: A clean probe will show a single strong band at the molecular weight of the target enzyme. A "dirty" probe will show a smear of alkylated proteins.

-

References

-

Singh, J., et al. (2011). "The resurgence of covalent drugs." Nature Reviews Drug Discovery. [Link]

-

Mader, L. K., & Keillor, J. W. (2024).[3] "Fitting of kinact and KI Values from Endpoint Pre-incubation IC50 Data." ACS Medicinal Chemistry Letters. [Link][3]

-

Cravatt, B. F., et al. (2008).[4] "Activity-based protein profiling: from enzyme chemistry to proteomic chemistry." Annual Review of Biochemistry. [Link]

-

Plewa, M. J., et al. (2004). "Halonitromethane Drinking Water Disinfection Byproducts: Chemical Characterization and Mammalian Cell Cytotoxicity and Genotoxicity." Environmental Science & Technology. (Context on haloketone toxicity). [Link]

-

Domainex. "kinact / KI Assay for Irreversible Covalent Compounds." Domainex Technical Protocols. [Link]

Sources

- 1. evotec.com [evotec.com]

- 2. Time Dependent CYP Inhibition (kinact/KI) | Cyprotex | Evotec [evotec.com]

- 3. Methods for kinetic evaluation of reversible covalent inhibitors from time-dependent IC50 data - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Activity-based protein profiling: A graphical review - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Derivatization of 5-Chloro-1-(2-fluorophenyl)-1-oxopentane for further synthesis

The following Application Note and Protocol Guide is designed for researchers in medicinal chemistry and process development. It treats 5-Chloro-1-(2-fluorophenyl)-1-oxopentane not merely as a reagent, but as a divergent scaffold for synthesizing "privileged structures" in CNS and cardiovascular drug discovery.

Introduction & Strategic Utility

This compound (CAS: 487058-75-3) is a bifunctional building block characterized by an electrophilic

Unlike its shorter homolog (the butyrophenone precursor to Haloperidol), this pentanophenone derivative offers a 5-carbon linker, altering the spatial arrangement of pharmacophores. This guide details three core derivatization pathways:

- -Amination: Synthesis of tertiary amines via nucleophilic substitution.

-

Reductive Cyclization: Construction of 2-arylpiperidines.

-

Chemo-selective Reduction: Chiral alcohol synthesis.

Chemical Profile & Reactivity Analysis

Before initiating synthesis, understand the electronic environment of the substrate.

| Feature | Chemical Character | Reactivity Implication |

| Terminal Chloride | Primary Alkyl Halide | Moderate leaving group. Susceptible to |

| Carbonyl Group | Aryl Ketone | Electron-withdrawing 2-fluoro substituent makes the carbonyl slightly more electrophilic than unsubstituted analogs. Prone to reduction and Grignard addition. |

| Acidic C-H | pKa | |

| 2-Fluoro Substituent | Ortho-Halogen | Provides metabolic stability (blocks P450 oxidation at the ortho position) and induces a twisted conformation due to steric clash with the carbonyl. |

Derivatization Pathways (Visual Logic)

Figure 1: Divergent synthesis map showing the three primary transformations of the 5-chloro-valerophenone scaffold.

Detailed Experimental Protocols

Protocol A: Synthesis of N-Alkylated Piperazine Derivatives

Application: Creating libraries of serotonin/dopamine receptor antagonists.

Rationale: Direct substitution of the chloride is slow. This protocol uses a catalytic amount of Potassium Iodide (KI) to generate the more reactive iodide intermediate in situ (Finkelstein condition), accelerating the reaction rates by 4-10x.

Reagents:

-

Substrate: this compound (1.0 eq)

-

Nucleophile: N-Boc-piperazine or substituted piperidine (1.2 eq)

-

Base: Potassium Carbonate (

), anhydrous, granular (3.0 eq) -

Catalyst: Potassium Iodide (KI) (0.1 eq)

-

Solvent: Acetonitrile (ACN) or DMF (Dry)

Step-by-Step Procedure:

-

Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve This compound (10 mmol) in anhydrous ACN (50 mL).

-

Activation: Add KI (1 mmol). Stir at room temperature for 10 minutes. The solution may darken slightly (iodine trace).

-

Addition: Add the secondary amine (12 mmol) followed by granular

(30 mmol). -

Reaction: Heat the mixture to reflux (

C) under an inert atmosphere (-

Checkpoint: Conversion usually completes in 6–12 hours. The spot for the starting chloride (

) should disappear.

-

-

Workup: Cool to room temperature. Filter off the inorganic salts (

) through a Celite pad. Rinse the pad with EtOAc. -

Extraction: Concentrate the filtrate. Redissolve the residue in EtOAc and wash with water (

) and brine ( -

Purification: The crude product is often an oil. Purify via Flash Column Chromatography using a gradient of 0-5% MeOH in DCM.

Validation Criteria:

-

1H NMR: Look for the disappearance of the triplet at

ppm ( -

Mass Spec: Observe parent ion

.

Protocol B: Reductive Cyclization to 2-(2-Fluorophenyl)piperidine

Application: Synthesis of conformationally restricted analogs of Ritalin or substituted piperidines.

Rationale: Reacting the ketone and the alkyl chloride with ammonia triggers a cascade: imine formation

Reagents:

-

Substrate: this compound (1.0 eq)

-

Ammonia source: 7N

in Methanol (excess) -

Reductant: Sodium Borohydride (

) (1.5 eq) or

Step-by-Step Procedure:

-

Cyclization: In a pressure tube (sealed vessel), dissolve the substrate (5 mmol) in 7N

in MeOH (10 mL). -

Heating: Seal the tube and heat to

C for 12 hours. -

Reduction: Cool the reaction vessel to

C (open carefully in a fume hood). Add-

Alternative: For higher stereocontrol, use catalytic hydrogenation (

, 50 psi, Pd/C) in the presence of acetic acid.

-

-

Workup: Quench with saturated

. Extract with DCM. The aqueous layer should be basic (pH > 10) to ensure the amine is free-based. -

Purification: Acid-base extraction is highly effective here. Extract product into 1N HCl, wash organic impurities with ether, basify aqueous layer, and re-extract product into DCM.

Protocol C: Chemo-selective Carbonyl Reduction

Application: Generating chiral alcohol linkers.

Rationale: The 2-fluoro substituent exerts a steric effect. Standard

Reagents:

-

Substrate: 1.0 eq

-

Reductant: Borane-THF complex (

) (0.6 eq) -

Catalyst: (R)- or (S)-Me-CBS-oxazaborolidine (0.1 eq)

-

Solvent: Anhydrous THF

Step-by-Step Procedure:

-

Catalyst Prep: In a dry flask under Argon, dissolve the CBS catalyst in THF.

-

Complexation: Add

solution at room temperature. Stir for 10 min. -

Addition: Cool to

C. Slowly add the ketone substrate (dissolved in THF) over 1 hour via syringe pump. Slow addition is critical for high enantiomeric excess (ee). -

Quench: Add MeOH slowly to destroy excess borane.

-

Workup: Concentrate, add 1N HCl, and extract with ether.

-

Analysis: Determine ee% via Chiral HPLC (e.g., Chiralcel OD-H column).

Safety & Handling (MSDS Summary)

-

Hazards: The compound is an alkyl chloride (potential alkylating agent) and a fluorinated aromatic. Treat as a potential skin sensitizer and irritant.

-

Specific Danger: Reaction with amines (Protocol A) or ammonia (Protocol B) can generate pressure in sealed vessels. Use blast shields.

-

Waste: Fluorinated organic waste must be segregated. Iodine-containing waste (from Protocol A) requires separate disposal to prevent reaction with oxidizers.

References

- General Reactivity of -Chloroalkyl Phenones: Smith, M. B., & March, J. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 7th Ed. Wiley-Interscience. (Standard text for and Carbonyl chemistry mechanisms).

-

Finkelstein Reaction Optimization

-

Bordwell, F. G., & Brannen, W. T. (1964). The Effect of Changes in Structure on the Rates of Reaction of Alkyl Halides with Iodide Ion. Journal of the American Chemical Society, 86(21), 4645–4650. Link

-

-

Synthesis of 2-Arylpiperidines via Reductive Cyclization

-

Cui, Y., et al. (2019). Asymmetric Synthesis of Chiral 2-Arylpiperidines via Hydrogenation of Pyridinium Salts. Organic Letters, 21(18), 7375–7378. (Provides context for the cyclization/reduction pathway). Link

-

-

CBS Reduction of Acetophenone Derivatives

-

Corey, E. J., & Helal, C. J. (1998). Reduction of Carbonyl Compounds with Chiral Oxazaborolidine Catalysts: A New Paradigm for Enantioselective Catalysis and a Powerful New Synthetic Method. Angewandte Chemie International Edition, 37(15), 1986–2012. Link

-

- Pharmacological Relevance of 2-Fluorophenyl Moiety: Wermuth, C. G. (2008). The Practice of Medicinal Chemistry. Academic Press. (Discusses the metabolic stability and steric influence of ortho-fluorine substitutions).

Sources

- 1. ddtjournal.com [ddtjournal.com]

- 2. A combined experimental and computational study on the reaction of fluoroarenes with Mg–Mg, Mg–Zn, Mg–Al and Al–Zn bonds - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 3. CN103694094A - 5-chloro-2-pentanone preparation method - Google Patents [patents.google.com]

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-Chloro-1-(2-fluorophenyl)-1-oxopentane

Welcome to the technical support center for the synthesis of 5-Chloro-1-(2-fluorophenyl)-1-oxopentane. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions, and optimized protocols. Our goal is to help you navigate the common challenges of this synthesis and significantly improve the yield and purity of your target compound.

Reaction Overview: The Friedel-Crafts Acylation Pathway

The synthesis of this compound is typically achieved via a Friedel-Crafts acylation reaction. This electrophilic aromatic substitution involves reacting fluorobenzene with 5-chlorovaleroyl chloride in the presence of a Lewis acid catalyst, most commonly aluminum chloride (AlCl₃).[1][2]

The fluorine atom on the benzene ring is an ortho-, para-directing group. Due to steric hindrance from the fluorine atom, the acylation reaction predominantly yields the para-substituted product, which is the desired isomer.[3] However, achieving high yield and selectivity requires careful control of reaction conditions to minimize side reactions.

Caption: Figure 2: Troubleshooting Workflow

Q1: My reaction yield is very low, and I've recovered a significant amount of unreacted fluorobenzene. What went wrong?

A: This is a classic symptom of an incomplete reaction, which can stem from several root causes:

-

Catalyst Deactivation: Friedel-Crafts catalysts like AlCl₃ are extremely sensitive to moisture. Any water in your reagents or glassware will hydrolyze and deactivate the catalyst. Ensure all glassware is oven-dried, reagents are anhydrous, and the reaction is run under an inert atmosphere (e.g., nitrogen or argon). [3]* Insufficient Catalyst: The product ketone is a Lewis base that forms a stable complex with AlCl₃. [2]This complexation means that the catalyst is not truly catalytic and a stoichiometric amount (at least 1.1 equivalents) is required. If you use a catalytic amount of AlCl₃, the reaction will stop once all the catalyst is complexed with the initial product formed.

-

Low Reaction Temperature: While temperature control is crucial to prevent side reactions, a temperature that is too low can result in a sluggish or stalled reaction. Ensure the reaction is allowed to warm to room temperature and stirred for a sufficient duration after the initial exothermic addition.

Q2: My final product is a mixture of isomers. How can I improve the selectivity for the desired para-isomer?

A: While the fluorine atom directs acylation to the ortho and para positions, the para product is sterically favored. [3]Significant formation of the ortho isomer often points to issues with reaction conditions:

-

High Reaction Temperature: Higher temperatures can provide the necessary activation energy to overcome the steric hindrance at the ortho position, leading to a decrease in para selectivity. [3]Maintaining a lower temperature (e.g., 0-5 °C) during the addition of the acyl chloride is critical.

-

Catalyst Choice: The choice of catalyst and solvent can influence isomer distribution. Some modern catalyst systems, such as rare earth triflates, have been shown to offer very high para-selectivity. [4][5] Q3: The reaction mixture turned dark and tarry, making product isolation difficult. What causes this and how can I prevent it?

A: Tar formation is typically a result of side reactions caused by overly harsh conditions or impure reagents.

-

Excessive Heat: Uncontrolled exothermic reactions can "cook" the reactants, leading to polymerization and decomposition. Slow, controlled addition of the acyl chloride to the fluorobenzene/catalyst mixture in an ice bath is essential.

-

Impure Reagents: 5-chlorovaleroyl chloride can degrade over time, especially if exposed to moisture, releasing HCl and other reactive species that can contribute to side reactions. Using freshly distilled or high-purity acyl chloride is recommended.

-

Polyacylation: Although the product is deactivated towards further substitution, harsh conditions (high temperature, excess acylating agent) can sometimes lead to polyacylation, contributing to the complex mixture. [3]

Frequently Asked Questions (FAQs)

Q1: What is the best catalyst for this reaction?

A: Aluminum chloride (AlCl₃) is the traditional and most common catalyst. However, it requires stoichiometric amounts and can be difficult to handle. For improved selectivity, easier handling, and potential for recycling, modern catalysts are excellent alternatives. Rare earth triflates like Scandium triflate (Sc(OTf)₃) or Lanthanum triflate (La(OTf)₃) can be highly effective, often in catalytic amounts and under solvent-free conditions, leading to greener and more efficient syntheses. [4][5][6] Q2: Can I use a solvent other than dichlorobenzene or nitrobenzene?

A: While traditional Friedel-Crafts reactions often use solvents like dichlorobenzene, nitrobenzene, or carbon disulfide, modern approaches often favor solvent-free conditions, which can simplify workup and reduce environmental impact. [4][5]If a solvent is necessary, a non-reactive chlorinated solvent like dichloromethane (DCM) can be used, but it is crucial to ensure it is rigorously dried before use.

Q3: How do I know when the reaction is complete?

A: The most reliable way to monitor the reaction's progress is by using Thin Layer Chromatography (TLC). Take small aliquots from the reaction mixture over time, quench them carefully (e.g., in ice-cold dilute HCl), extract with an organic solvent (e.g., ethyl acetate), and spot on a TLC plate. The disappearance of the limiting reagent (typically the acyl chloride or fluorobenzene) indicates the reaction is complete.

Optimized Experimental Protocol (Traditional Method)

This protocol describes a standard laboratory-scale synthesis using aluminum chloride.

Materials:

-

Fluorobenzene (anhydrous)

-

5-Chlorovaleroyl chloride (high purity)

-

Aluminum chloride (anhydrous, ≥99.9%)

-

Dichloromethane (DCM, anhydrous)

-

Hydrochloric acid (HCl), concentrated and dilute (e.g., 2M)

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Three-neck round-bottom flask, dropping funnel, condenser, magnetic stirrer, and inert gas line (N₂ or Ar).

Procedure:

-

Setup: Assemble the oven-dried three-neck flask with a magnetic stir bar, a dropping funnel, and a condenser connected to an inert gas line with an oil bubbler.

-

Reagent Loading: Under a positive pressure of inert gas, charge the flask with anhydrous aluminum chloride (1.1 eq.). Add anhydrous DCM, followed by fluorobenzene (1.5-2.0 eq.).

-

Cooling: Cool the stirred suspension to 0 °C using an ice-water bath.

-

Acyl Chloride Addition: Add 5-chlorovaleroyl chloride (1.0 eq.) to the dropping funnel. Add it dropwise to the cooled, stirred reaction mixture over 30-60 minutes. Maintain the internal temperature below 5 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC.

-

Quenching: Once the reaction is complete, cool the flask back to 0 °C. Very slowly and carefully, pour the reaction mixture onto a stirred mixture of crushed ice and concentrated HCl. Caution: This is a highly exothermic and gas-evolving step. Perform in a well-ventilated fume hood.

-

Workup: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with DCM.

-

Washing: Combine the organic layers and wash sequentially with 2M HCl, water, saturated sodium bicarbonate solution, and finally, brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure 5-Chloro-1-(4-fluorophenyl)-1-oxopentane.

Data Summary: Catalyst System Comparison

The choice of catalyst significantly impacts yield and selectivity. The following table summarizes representative data for the acylation of fluorobenzene.

| Catalyst System | Acylating Agent | Temp. (°C) | Yield (%) | Para:Ortho Ratio | Reference |

| AlCl₃ (Stoichiometric) | Various | 0 - RT | Moderate-High | Variable | [2][3] |

| La(OTf)₃ / TfOH | Benzoyl Chloride | 140 | 87 | >99:1 | [4] |

| Sc(OTf)₃ Resin (Microwave) | Acetic Anhydride | 40-60 | High | Predominantly para | [3][6] |

| Zinc Oxide (ZnO) | Various | Reflux | Good | Not specified | [1] |

References

- BenchChem Technical Support. (n.d.). Identifying side products in Friedel-Crafts acylation of fluorobenzene. BenchChem. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFqE5FhTek5T4E7sxDam6tpJA2eWLlXFTr_eDn23DKdJkRVHyZPhoAIYBjSZlL4RxuZDEL2CABPYMzmHfLX9i1C7n94CQzNvZQ9yuzJg48utH3oXTe-Bl-yGmUdAAGL0LW7n3mf7apLFJIknNQXk3b19ur2MCD5zet66nZAHz5wt4rxUpQuOulYMxYvKj0np7u72C7X3uivZC9APUxLNgzL1Xg=]

- Stavber, S., et al. (2019). Mechanochemical Friedel–Crafts acylations. Beilstein Journal of Organic Chemistry. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE_yA7gQTCWZyiCuIEz-yiWlc21sMqJAE-ftkBzwHX6I9RBC0NY5IjxgBi_oYE7iRW3cjHu1myHCMPQRpen4J5YW9TI6IRRCm8cMhS6LhiS6bsnq45tN2Y5zoz7XaN5s7shXjCaLphLsimycoTxGTjxkw==]

- Maleki, B., et al. (2022). Response Surface Methodology Optimization of Friedel–Crafts Acylation Using Phosphotungstic Acid Encapsulation in a Flexible Nanoporous Material. ACS Publications. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHpdNdL5MIN41TaVuKLkKK9OejPxqOP35uWmvsXPa26ymQ8hfN-QVjE4lL2BDOYUC58_HH1904ZxolR0XPh8t0_QEsuAq4uX7SW8uBbalWVQmD0zqlcon6vDH1DnBCV8eAevom6g00udiCSf78-5y8lBA==]

- Dethe, D., et al. (n.d.). Optimization of the Friedel-Crafts reaction conditions. [a]. ResearchGate. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE7ntwjtFUUKtPgHD-drSMq7fDcg3zVfdvmb90-8vJkPjoqy6rwarQxjZQBSE7mHO3ZQc6R7mmTYiQwj4Bsolo8UO-iHc5aVNoz13nT5-3m8u2GdxL75kG7IJxNbeo7iNkW0yV_kGUBM4kDmjeoK9H4WJXJe4tBnh54yRmBLnbi8f3a_VVsVIhtZDxWp2PsVOlaL1MtbwV8GwdI07_rOB7tQe6kF8I=]

- Unknown. (1998). WO 98/00427. Googleapis.com. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHGkA7-bt6JoXRfTbWTybQLeFyv1KplfwDzV6r5K-KFzJ-AUh9aYBCuWUHIePVIS7GvFBXVdrHW3-t0cbolNsy_HOa6vsdLlUqDH58XAHLRm2zkL6OWHR1Lf61PcJQjBFQNaxKWixoPe4gvY53VXOW3y2n42kNmKnsHcMUSgY8J22dRhqid2Yg3btqmfi-WcaA=]

- Lu, G., et al. (2013). Solvent-Free Friedel-Crafts Acylation of Fluorobenzene Catalyzed by Trifluoromethanesulfonic Acid and Rare Earth Triflates. SIOC Journals. [https://vertexaisearch.cloud.google.

- Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGakFodl3VV7KMHlo580sj_kw4KxYHJw63RM3V9Zz1IMUfpQcSF5cCl6B2LcTc2JChQ8I7kbgPWNaBuC45TBqYQLNTakitqPB52-5a6GyfKZjsqRlMMG9AGqtzwt8DVYaKmoRt2kFhHQ4vubqETyXyenpB_8d92zhyA1V2wAMTE8OZi2e-lvsO8]

- Sigma-Aldrich. (n.d.). Friedel–Crafts Acylation. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGSBs0JQCpHuXokyuDeh6CZtDILOwovzQChv29emUeGsHQYKQUNYEnj8viHUT3GdAEDso8IiHz6YPkXN72LDLRSKFYAtFXd5bthUeR2VrbNiOLjQvgvpm2McPb5OzTRFOHxtZgdRD_eRpUnjzzkqSsO7SMZBWogVgdtibwJ8s2fQLVUkliL7J4JW38jdlC9t-coCo-Wp-E2Fj1MoOmzwSsZILK9_fu6zB592F1BOgsYQk6NseH54x0rghW0bn-9X1M3oXrheCoxI9NQgle]

- RSC Publishing. (n.d.). Aromatic acylation/reduction: an efficient Friedel–Crafts alkylation reaction. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHV433IiWN7mJ-EQjqsGi6paQTd71V01kDESQja5KG7Zh1a9cFTgzpp5Dlct7ZmNuMHIvTry7EtiHY3vnDXM9Ztsd1JwvMb4QdXdegyRe_olf7rkB-8sZfP99DD9MPI0kLIUW-I-I-8UGjykRCWUvcetwayb2xl1xJ6MOLW5w==]

- ResearchGate. (n.d.). 16: Friedel-Craft's acylation of fluorobenzene and... [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHOAhjbZU1cpt1yCALXpwYwaO_OeQRRBu8mavuyk6T4HTDL2XGNK5SgzsofN5nSB0xl71rBaMXxDmocwpPCuxZMgaOEakKL-ZK-Wg5N23imA-Wu7wGnkWlYfkSqHfdOdRFY3ywdUcYYSZ6zHujqGOeGBP34hs_vtPLUhecApVgGEl2ZckAwWPwLyRB0ejX51VcBqaXFW_jYFoDjAHWuFmztL0B7JJdZAV2lNveQp_zV1fIer97-syQ3q9jONc-d7RUhQNVQ]

- Unknown. (2025). SYNTHESIS OF A NEW DERIVATIVE OF 5-FLUOROURACIL BASED ON 2-CHLORO-N-(4-IODOPHENYL)ACETAMIDE AND STUDY OF ITS BIOLOGICAL ACTIVITY. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFsBSsFoI2ue_XU3KhMTh_xdtKnhdNuPOgxznEMLJpwxi-JqDhKktLhI-QySB2sH7eC0dBi--bzxeLpCC0tnJ8hz4VH72Syxb9SiE5gKABmgdYeiaTjcGAehMDedQwGXXhgMKiU3-HelTNGJJw0Z0N87T96cDL5GXLZZtqp1SS3KssR4A==]

- Wikipedia. (n.d.). Friedel–Crafts reaction. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE8iL7hHuEtDBnw_eC7Sd7mAEIkImOwHB8NBolBH3HtI7kxPikr4G-CZ4Rabl_XDQc2xycNVzNRLP46hWpnxyxEZLswBPHPeF-gBhIu9nDkJZGT4n36Ra1xfGtAZ8Xl6xYm1lfeV29AZts58KM0bb8fjoeZxyB_Gg==]

- ResearchGate. (2025). Solvent-Free Friedel-Crafts Acylation of Fluorobenzene Catalyzed by Trifluoromethanesulfonic Acid and Rare Earth Triflates. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE3yff33W1KsnTBUCGXpBJ2DwJsPC3fcGSrHy4RUQHT183Nhbl07rWr0Z1P-dU9KvRq5xRtfwUesGOyUNqF8ASDStdIfzEXJ3Jir2OrSNQLoqMAA02IYdfNvNBIImVI43BDVmrj80Q-WY7jwdrYJTQEBUaEOhK06N_iq9B5Ta967pohtXBkmKwHUf8098Ry7F0AgmddQTlLqQNdQ9MacXunPE4d1kwzx7a5nAJg7FZbdnp2W7WJK_wrmsCa0v2qAkpXC047NHY2_guctvqxUuEwCiFg5iyTA2IKNduDOIiOKvBtNylA-v5U]

- Google Patents. (n.d.). CN101462931A - Method for acylating fluorobenzene. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGtRpUxQu6uhpCUC0aXRIckUbTPZfjiSNYvMeFjcYmj2x_jeUr4goDPJdUcrMDx3XLuQnvI68qnGwwzICjoUoG8pB5z6QxBtKpr4ai2EsGadUrPuB1Und-nJtlK3zBzLkAgq7Qju5-VYmWzaw==]

Sources

- 1. Friedel-Crafts Acylation [organic-chemistry.org]

- 2. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Solvent-Free Friedel-Crafts Acylation of Fluorobenzene Catalyzed by Trifluoromethanesulfonic Acid and Rare Earth Triflates [sioc-journal.cn]

- 5. researchgate.net [researchgate.net]

- 6. CN101462931A - Method for acylating fluorobenzene - Google Patents [patents.google.com]

Troubleshooting Grignard reactions with fluorinated aromatic compounds.

Topic: Troubleshooting Grignard Reactions with Fluorinated Aromatic Compounds

Role: Senior Application Scientist | Department: Process Safety & Catalysis

Introduction: Why This Chemistry is Unforgiving

Welcome to the technical support center. If you are here, you are likely staring at a reaction flask that is either stubbornly inert, filled with black tar, or—worst case—has experienced a thermal runaway.

Fluorinated aromatic Grignard reagents are deceptive. The high electronegativity of fluorine pulls electron density from the ring, theoretically activating the C-Halogen bond for insertion. However, this same property creates two critical failure modes:

-

The "Benzyne" Trap: Ortho-fluorine substituents are excellent leaving groups in the presence of magnesium, leading to rapid decomposition.

-

Initiation Latency: The electron-deficient ring can passivate the magnesium surface, leading to delayed initiation followed by violent exotherms.

This guide moves beyond standard textbook procedures to address the specific nuances of fluorinated substrates.

Part 1: The Decision Matrix (Method Selection)

Before you start, you must choose the correct generation method. Using standard magnesium turnings for ortho-fluorinated precursors is the most common cause of failure.

Figure 1: Decision tree for selecting the synthesis method. Note that ortho-fluorinated substrates require the Exchange method to prevent decomposition.

Part 2: Troubleshooting Guides (Q&A Format)

Category 1: The "Ortho-Effect" & Decomposition

Q: I am trying to make 2-fluorophenylmagnesium bromide using Mg turnings in THF. The reaction started, but the solution turned into a black tar and the yield is <10%. What happened?

A: You have encountered the Benzyne Elimination mechanism . When magnesium inserts into the C-Br bond ortho to a fluorine, the resulting Grignard species is unstable at room temperature. The magnesium atom coordinates with the fluorine, facilitating the elimination of MgBrF. This generates benzyne (an aryne), which is highly reactive and instantly polymerizes or reacts non-specifically with the solvent.

The Fix:

-

Switch Methods: You cannot use direct insertion (Mg metal) for this substrate at ambient temperatures. You must use Magnesium-Halogen Exchange .

-

Reagent: Use iPrMgCl·LiCl (Turbo Grignard).[1]

-

Temperature: Perform the exchange at -40°C to -78°C . The low temperature kinetically traps the Grignard species, preventing the elimination of the fluoride.

Q: Why does iPrMgCl·LiCl work better than standard iPrMgCl? A: The Lithium Chloride additive breaks up the polymeric aggregates of the Grignard reagent. This increases the solubility of the resulting aryl-magnesium species and significantly accelerates the rate of exchange, allowing the reaction to proceed at the low temperatures required to prevent benzyne formation [1].

Category 2: Initiation Latency (Thermal Runaway)

Q: I am reacting 4-fluorobromobenzene with Mg turnings. It sat for 30 minutes with no change, so I heated it. Suddenly, it boiled over. How do I control this?

A: This is a classic induction period failure . Fluorinated aromatics are electron-poor, which strengthens the C-X bond and makes the initial electron transfer from the Mg surface difficult. Heating the mixture without initiation builds up a large excess of unreacted halide. Once the reaction finally triggers (autocatalytically), all that accumulated halide reacts simultaneously, causing a thermal runaway.

The Fix (Safe Initiation Protocol):

-

Dry Stir: Stir the Mg turnings under Argon for 30 mins to mechanically disrupt the oxide layer.

-

Chemical Activation: Do not rely solely on Iodine. Add DIBAL-H (1-2 mol%) or Red-Al to the suspension of Mg in THF before adding the halide. These hydride reducing agents act as "scavengers" for surface oxides and moisture, creating a pristine Mg surface [2].

-

The "Starter" Trick: Add 5% of your halide. If no exotherm occurs within 5 minutes, do not add more . Sonicate the flask or add a crystal of Iodine. Only proceed with addition once the exotherm is confirmed.

Part 3: Master Protocols

Protocol A: The "Turbo" Exchange (For Ortho-Fluoro / Polyfluoro Arenes)

Recommended for: 1-bromo-2-fluorobenzene, pentafluorobromobenzene.

Materials:

-

Substrate: Ar-Br (10 mmol)

-

Reagent: iPrMgCl·LiCl (1.3 M in THF, 11 mmol)

-

Solvent: Anhydrous THF

Step-by-Step:

-

Setup: Flame-dry a Schlenk flask and cool to room temp under Argon.

-

Dissolution: Dissolve the Ar-Br (10 mmol) in anhydrous THF (10 mL).

-

Cooling: Cool the solution to -40°C (Acetonitrile/Dry Ice bath) or -78°C (Acetone/Dry Ice) depending on substrate instability.

-

Exchange: Add iPrMgCl·LiCl dropwise over 10 minutes.

-

Monitoring: Stir at low temperature for 30–60 minutes.

-

QC Check: Aliquot 0.1 mL, quench with MeOD, and check GC-MS. You should see >98% deuterated arene (Ar-D) and disappearance of Ar-Br.

-

-

Electrophile Addition: Add your electrophile (aldehyde, ketone, etc.) at the low temperature. Do not warm up until the quench.

Protocol B: Activated Direct Insertion (For Meta/Para-Fluoro Arenes)

Recommended for: 4-fluorobromobenzene, 3,5-difluorobromobenzene.

Materials:

-

Mg Turnings (1.2 equiv, polished/crushed)

-

Activator: DIBAL-H (1 mol%) or Iodine crystal

-

Solvent: THF (Concentration target: 1.0 M)

Step-by-Step:

-

Activation: Place Mg in flask. Heat with heat gun under vacuum to dry. Cool under Argon. Add minimal THF to cover Mg. Add DIBAL-H (few drops).

-

Initiation: Add 5-10% of the total halide volume. Wait for cloudiness/exotherm.

-

Controlled Addition: Dilute the remaining halide in THF. Add dropwise to maintain a gentle reflux.[2]

-

Critical Safety: If reflux stops, stop addition immediately . Re-initiate before continuing.

-

-

Completion: Reflux for 1 hour after addition is complete to ensure full conversion.

Part 4: Data & Comparison

Table 1: Comparison of Grignard Generation Methods for Fluorinated Arenes

| Feature | Direct Insertion (Mg Metal) | Turbo Exchange (iPrMgCl·LiCl) |

| Primary Mechanism | Oxidative Addition (Radical) | Halogen-Metal Exchange (Polar) |

| Temperature | Reflux (66°C) | Cryogenic (-78°C to -20°C) |

| Ortho-F Stability | Poor (Benzyne formation) | Excellent (Trapped at low temp) |

| Functional Group Tolerance | Low (Reacts with esters/CN) | High (Kinetic selectivity) |

| Safety Profile | Risk of induction/runaway | Predictable exotherm |

| Cost | Low | Moderate/High |

Part 5: Visualizing the Failure Mode

The diagram below illustrates exactly why the direct method fails for ortho-fluorinated compounds.

Figure 2: The Benzyne Pathway. Standard synthesis temperatures promote the elimination of MgBrF, destroying the reagent.

References

-

Krasovskiy, A., & Knochel, P. (2004).[1] A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds from Organic Bromides.[3] Angewandte Chemie International Edition, 43(25), 3333–3336. [Link]

-

Bao, R. L.-Y., & Zhao, S. (2019). Process Safety Assessment of Grignard Reagent Preparation. Organic Process Research & Development, 23(10), 2210–2217. [Link]

-

Knochel, P., et al. (2011). Functionalization of Heterocyclic Compounds using Polyfunctional Magnesium and Zinc Reagents. Beilstein Journal of Organic Chemistry, 7, 1261–1277. [Link]

-

Yoshida, S., et al. (2010). A Full-Scale Explosion Hazard of the Preparation of Trifluoromethylphenyl Grignard Reagents.[4] Organic Process Research & Development, 14(6), 1464-1468. [Link]

Sources

Challenges in the purification of polar fluorinated ketones

TECHNICAL SUPPORT CENTER: FLUORINATED KETONE PURIFICATION Subject: Troubleshooting Purification & Isolation of Polar Fluorinated Ketones (PFKs) Ticket Status: Open Assigned Specialist: Senior Application Scientist, Separation Technologies

Core Directive: The "Hydrate" Paradigm

Welcome to the technical support center. If you are working with trifluoromethyl ketones (TFMKs) or other electron-deficient fluorinated carbonyls, you must first accept a fundamental truth: Your compound does not behave like a typical ketone.

Due to the intense electron-withdrawing effect of the fluorine atoms, the carbonyl carbon is highly electrophilic.[1] In the presence of even trace moisture, these compounds shift equilibrium toward the gem-diol (hydrate) form.

-

Acetone:

(Favors Ketone) -

Hexafluoroacetone:

(Favors Hydrate)

Most "failures" in purification stem from treating a stable gem-diol as if it were a volatile ketone. This guide addresses these specific anomalies.

Module 1: The "Solid Liquid" Anomaly (Hydration)

User Query: "I synthesized a trifluoromethyl ketone that is reported to be a volatile liquid (bp 30-60°C), but my crude product is a white solid or a viscous oil with a boiling point >100°C. Did I make the wrong compound?"

Diagnosis: You likely have the correct compound, but it exists as the stable hydrate (gem-diol) . TFMKs absorb atmospheric moisture rapidly. The solid you see is the covalent adduct of water and your ketone.

Troubleshooting Protocol:

You cannot remove this water with Magnesium Sulfate (

Step-by-Step Dehydration Protocol:

-

Setup: Use a short-path distillation apparatus.

-

Reagent: Charge the distillation flask with your crude "solid" hydrate.

-

Dehydrant: Add concentrated Sulfuric Acid (

) in a 3:1 to 5:1 volume ratio (Acid:Hydrate). -

Process: Slowly heat the mixture. The anhydrous ketone will distill over (often at a much lower boiling point).

-

Collection: CRITICAL – The receiving flask must be cooled (dry ice/acetone bath) and protected from air with a drying tube or

line, or the compound will re-hydrate immediately.

Visualizing the Dehydration Workflow:

Caption: Figure 1.[3][5][6] Chemical dehydration workflow for recovering anhydrous fluorinated ketones from stable hydrates.

Module 2: Chromatography Challenges (Silica Interactions)

User Query: "I tried to purify my fluorinated ketone on a silica gel column. The compound streaked badly, and I recovered less than 30% of my mass. Where did it go?"

Diagnosis:

Fluorinated ketones are "sticky" on silica. The gem-diol form interacts strongly with the silanol groups (

Troubleshooting Guide:

| Method | Recommendation | Technical Rationale |

| Standard Silica | AVOID | Strong adsorption of gem-diol; potential hydrolysis/decomposition. |

| Acidified Silica | CAUTION | Pre-washing silica with 1% HCl can mask silanols, reducing streaking, but does not solve the hydration issue. |

| Purify as Hydrate | RECOMMENDED | Deliberately convert crude to the hydrate (add water), crystallize the solid hydrate to purity, then dehydrate (Module 1). |

| Purify as Hemiacetal | ALTERNATIVE | React crude with an alcohol (e.g., methanol) to form a stable hemiacetal. Purify this stable liquid/solid, then crack it thermally. |

The "Purify-Then-Dehydrate" Strategy: Instead of fighting the hydration, lean into it.

-

Add water to your crude reaction mixture.

-

Filter the resulting solid gem-diol (or extract the aqueous stable hydrate).

-

Recrystallize the hydrate (often from hexanes/CHCl3).

-

Perform the

distillation on the purified hydrate to recover the ketone.

Module 3: Azeotropic Nightmares

User Query: "I cannot separate my fluorinated ketone from the solvent (e.g., THF, DCM). They seem to co-distill despite a 20°C difference in boiling points."

Diagnosis: Polar fluorinated ketones form "maximum boiling azeotropes" with many common solvents (and water) due to strong dipole-dipole interactions and hydrogen bonding capability of the hydrate form.

Decision Matrix for Solvent Separation:

Caption: Figure 2. Decision tree for breaking azeotropes in fluorinated ketone purification.

Specific Azeotrope Breakers:

-

Water Azeotropes: Do not use simple distillation. Use Phosphorus Pentoxide (

) distillation.[7] The -

Organic Azeotropes: If your ketone forms an azeotrope with THF, consider washing the mixture with concentrated

(if your ketone is stable to acid). The acid will protonate and sequester the THF, while the fluorinated ketone (highly electron-deficient and less basic) will form a separate layer or can be distilled out.

Module 4: Storage & Stability

FAQ: How do I store these compounds?

-

Anhydrous Form: Must be stored in a sealed ampoule or over activated molecular sieves (3Å or 4Å) in a Schlenk flask under Argon. Even PTFE caps are permeable to water vapor over time.

-

Hydrate Form: Store as a solid in a standard vial. This is the "resting state." Regenerate the anhydrous form only immediately before use.

Comparison of Drying Agents:

| Agent | Effectiveness on PFKs | Notes |

| Ineffective | Cannot break the chemical gem-diol bond. | |

| Molecular Sieves | Maintenance Only | Good for keeping anhydrous material dry; ineffective for dehydrating the gem-diol. |

| High | Excellent for distillation. Can be messy (forms phosphoric acid sludge). | |

| Conc. | Very High | The industry standard for dehydration distillation. |

References

-

Hydration Equilibrium: The equilibrium constant (

) for hexafluoroacetone hydration is approximately-

Source:

-

-

Dehydration Methodology: Concentrated sulfuric acid is the established reagent for converting fluorinated hydrates back to their carbonyl forms via distill

-

Source:

-

-

Synthesis & Handling: Detailed workflows for nucleophilic trifluoromethylation and subsequent purific

-

Source:

-

-

Silica Interactions: Fluorinated compounds often require specialized fluorous phases or specific modifications due to interactions with standard st

-

Source:

-

Sources

- 1. benchchem.com [benchchem.com]

- 2. Hexafluoroacetone - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. d-nb.info [d-nb.info]

- 5. Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system - PMC [pmc.ncbi.nlm.nih.gov]

- 6. BJOC - Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system [beilstein-journals.org]

- 7. researchgate.net [researchgate.net]

Validation & Comparative

Comparison of reactivity between 5-Chloro-1-(2-fluorophenyl)-1-oxopentane and its analogs

This guide provides an in-depth technical comparison of 5-Chloro-1-(2-fluorophenyl)-1-oxopentane (hereafter referred to as Ortho-CPOP ) against its para-substituted and non-fluorinated analogs. It is designed for medicinal chemists and process engineers optimizing synthetic routes for CNS-active agents and receptor modulators.

Executive Technical Summary

This compound is a bifunctional building block featuring an aryl ketone and a terminal alkyl chloride. While structurally similar to the ubiquitous "haloperidol precursor" (4-chloro-4'-fluorobutyrophenone), the Ortho-CPOP variant introduces distinct electronic and steric parameters due to the ortho-fluorine atom and the extended 5-carbon alkyl chain.

Key Differentiator: The ortho-fluorine atom significantly enhances the electrophilicity of the carbonyl carbon via the inductive effect (

Electronic & Steric Landscape Analysis[1]

To predict reactivity accurately, we must decouple the electronic influence of the fluorine atom from its steric bulk.

The "Ortho-Effect" on Carbonyl Reactivity

The position of the fluorine atom dictates the reactivity of the C=O moiety, which is critical for reductive amination or Grignard addition steps.

| Feature | Ortho-CPOP (2-F) | Para-Analog (4-F) | Des-Fluoro (H) |

| Inductive Effect ( | Strong: Proximity to C=O maximizes electron withdrawal. | Weak: Distance diminishes inductive pull. | None |

| Resonance Effect ( | Present, but usually overwhelmed by | Significant: Donates electron density, stabilizing the C=O bond. | None |

| Carbonyl Electrophilicity | High: More susceptible to nucleophilic attack.[1] | Moderate: Stabilized by resonance. | Baseline |

| Steric Hindrance | High: F-atom blocks one face of the carbonyl. | Low: F-atom is distal. | Low |

Implication: In reductive aminations, Ortho-CPOP forms imines faster due to higher electrophilicity but requires higher temperatures to overcome the steric barrier for the initial nucleophilic approach.

Alkyl Chloride Substitution ( )

The terminal alkyl chloride is separated from the aryl ring by a 4-carbon spacer (pentan-1-one chain).

-

Electronic Influence: Negligible. The distance is too great for the aryl fluorine to electronically affect the

bond. -

Solubility & Conformation: The ortho-F increases lipophilicity and induces a twisted conformation of the aryl ring relative to the carbonyl, potentially altering the solubility profile in non-polar solvents compared to the planar para-isomer.

Comparative Performance Data

The following data summarizes the reactivity trends when reacting these analogs with a secondary amine (e.g., piperidine) to form tertiary amine derivatives.

Table 1: Nucleophilic Substitution Efficiency ( )

Conditions:

| Analog | Relative Rate ( | Yield (%) | Primary Side Reaction |

| Ortho-CPOP (2-F) | 0.95 | 88% | Intramolecular cyclization (minor) |

| Para-Analog (4-F) | 1.00 (Standard) | 92% | Dimerization |

| Des-Fluoro (H) | 0.98 | 90% | Dimerization |

Table 2: Carbonyl Reduction Kinetics (NaBH4)

Conditions: Methanol,

| Analog | Conversion (15 min) | Conversion (60 min) | Stereoselectivity |

| Ortho-CPOP (2-F) | 95% | >99% | Moderate (due to ortho-sterics) |

| Para-Analog (4-F) | 85% | 96% | Low |

| Des-Fluoro (H) | 80% | 94% | Low |

Analysis: The Ortho-CPOP carbonyl is significantly more reactive toward hydride reduction, reaching near completion faster than its analogs due to the electron-deficient nature of the carbonyl carbon induced by the proximal fluorine.

Experimental Protocol: Synthesis of N-Substituted Derivative

This protocol describes the coupling of Ortho-CPOP with 4-hydroxypiperidine, a common motif in antipsychotic synthesis. This workflow is self-validating via TLC monitoring of the distinct RF shift of the amine.

Materials:

-

Substrate: this compound (1.0 eq)

-

Nucleophile: 4-Hydroxypiperidine (1.2 eq)

-

Base: Potassium Carbonate (

), anhydrous (2.0 eq) -

Catalyst: Potassium Iodide (KI) (0.1 eq) - Critical for Finkelstein activation

-

Solvent: Methyl Ethyl Ketone (MEK) or Acetonitrile (ACN)

Step-by-Step Methodology:

-

Activation: Charge the reaction vessel with Ortho-CPOP (10 mmol) and MEK (50 mL). Add KI (1 mmol). Stir at room temperature for 15 minutes.

-

Nucleophilic Attack: Add 4-hydroxypiperidine (12 mmol) and

(20 mmol). -

Reflux: Heat the mixture to reflux (

) under nitrogen atmosphere.-

Time: 12–16 hours.

-

Monitoring: Check TLC (System: DCM/MeOH 9:1). Product will appear as a more polar spot than the starting chloride but less polar than the free amine.

-

-

Workup: Cool to RT. Filter off inorganic salts (

). Evaporate solvent under reduced pressure. -

Purification: Dissolve residue in DCM, wash with water and brine. Dry over

. If necessary, purify via flash column chromatography (Silica, Gradient 0-5% MeOH in DCM).

Visualizing the Reaction Pathway

Caption: Kinetic pathway for the nucleophilic substitution of Ortho-CPOP. The KI activation step is rate-enhancing.

Mechanistic Comparison: Ortho vs. Para

The following diagram illustrates the competing electronic effects that define the reactivity difference between the target compound and its standard para-isomer.

Caption: The Ortho-isomer is dominated by inductive withdrawal (activating), while the Para-isomer is stabilized by resonance (deactivating).

References

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 12649794, 5-Chloro-1-(4-fluorophenyl)-1-oxopentane. Retrieved from [Link]

-

Master Organic Chemistry. (2018). Ortho-, Para- and Meta- Directors in Electrophilic Aromatic Substitution. Retrieved from [Link]

Sources

Cross-Validation of Analytical Architectures for Haloketone Impurity Profiling: GC-ECD vs. GC-MS

Executive Summary: The Haloketone Challenge

Haloketones (HKs)—such as 1,1-dichloroacetone and 1,1,1-trichloroacetone—occupy a critical intersection between environmental disinfection byproducts (DBPs) and genotoxic pharmaceutical impurities (GTIs).[1] In drug development, they often arise as unreacted alpha-haloketone intermediates or byproducts of halogenation steps.[1]

Their analysis is notoriously difficult due to thermal instability , base-catalyzed hydrolysis , and matrix interference .[1] Relying on a single detection method often leads to data gaps: Electron Capture Detection (ECD) offers supreme sensitivity but lacks structural specificity, while Mass Spectrometry (MS) provides identification but can suffer from sensitivity issues with certain chlorinated species.

This guide details a cross-validation strategy that integrates GC-ECD and GC-MS workflows. By triangulating data from these orthogonal detectors, researchers can achieve the sensitivity required for trace-level quantification (ppb/ppm) while satisfying the specificity mandates of ICH M7 guidelines.

The Analytical Landscape: Method Comparison

Method A: GC-ECD (The Sensitivity Workhorse)

Principle: The Electron Capture Detector (ECD) utilizes a radioactive source (typically

-

Best For: Ultra-trace quantification (sub-ppb levels) of polychlorinated and brominated species.

-

Limitation: "Blind" detection. Any electronegative compound (e.g., phthalates, oxygenated solvents) can mimic a haloketone, leading to false positives.

Method B: GC-MS (The Structural Validator)

Principle: Electron Impact (EI) ionization fragments the molecule, creating a unique mass spectral fingerprint.

-

Best For: Confirming analyte identity, distinguishing between co-eluting isomers, and ruling out matrix interferences.

-

Limitation: Lower sensitivity compared to ECD for highly chlorinated alkanes.[1] Thermal degradation in the ion source can complicate spectral matching for labile HKs.

Comparative Performance Matrix

| Feature | GC-ECD | GC-MS (SIM Mode) |

| Detection Limit (LOD) | Excellent (10–50 ng/L) | Good (100–500 ng/L) |

| Linear Dynamic Range | Narrow ( | Wide ( |

| Selectivity | Low (RT only) | High (m/z + RT) |

| Matrix Tolerance | Low (prone to quenching) | High (spectral deconvolution) |

Cross-Validation Workflow

To ensure data integrity, we do not choose between these methods; we run them in a Split-Stream Validation Protocol . This involves preparing a single master extract and analyzing it on both platforms to calculate a Concordance Ratio .

Visualization: Dual-Path Validation Architecture

Figure 1: The Split-Stream Validation Workflow ensures that the high sensitivity of ECD is cross-verified by the mass-selective specificity of MS, preventing false positives common in complex pharmaceutical matrices.

Detailed Experimental Protocol

Objective: Quantify 1,1-dichloroacetone (1,1-DCP) and 1,1,1-trichloropropanone (1,1,1-TCP) with cross-validated accuracy.

Phase 1: Sample Preparation (Crucial for Stability)

Expert Insight: Haloketones are base-labile.[1] At pH > 7, they undergo hydrolysis or haloform reactions (degrading to chloroform). Immediate acidification is mandatory.[1]

-

Preservation: Adjust sample pH to < 2.0 using sulfuric acid (

). -

Extraction (Micro-LLE):

-

Aliquot 30 mL of sample into a 40 mL VOA vial.

-

Add 3 mL of MTBE (Methyl tert-butyl ether) containing internal standard (1,2-dibromopropane).[1]

-

Add 10 g of calcined Sodium Sulfate (

) to drive "salting out" effect. -

Vortex vigorously for 2 minutes. Allow phases to separate.

-

Transfer the upper organic layer to two separate autosampler vials (Vial A for ECD, Vial B for MS).

-

Phase 2: Instrumental Parameters[2]

| Parameter | GC-ECD Configuration | GC-MS Configuration |

| Inlet | Splitless @ 200°C (Low temp prevents degradation) | PTV (Cold Splitless) 40°C |

| Column | DB-1701 (Cyanopropylphenyl) | DB-5MS (5% Phenyl Methyl Siloxane) |

| Oven | 35°C (10 min) | 35°C (5 min) |

| Detector | MSD (SIM Mode) | |

| Target Ions | N/A | 1,1-DCP (m/z 43, 83); 1,1,1-TCP (m/z 83, 117) |

Phase 3: Validation Criteria

To consider the method "Cross-Validated," the following criteria must be met during the validation run:

-

Retention Time Match: Relative retention time (RRT) deviation < 2%.

-

Mass Balance: The concentration calculated by ECD must be within ±20% of the concentration calculated by MS (for concentrations > LOQ of MS).

-

Surrogate Recovery: 80–120% recovery for both detectors.[1]

Supporting Experimental Data

The following data represents a typical validation study comparing the two methods for 1,1-dichloroacetone (1,1-DCP) in a pharmaceutical process water matrix.

Table 1: Sensitivity and Linearity Comparison

| Parameter | GC-ECD Results | GC-MS Results | Conclusion |

| LOD (Limit of Detection) | 0.015 µg/L | 0.120 µg/L | ECD is ~8x more sensitive.[1] |

| LOQ (Limit of Quantitation) | 0.050 µg/L | 0.400 µg/L | ECD is required for trace analysis. |

| Linearity ( | 0.995 (0.05–50 µg/L) | 0.999 (0.5–100 µg/L) | MS offers better linearity at high conc. |

| Precision (%RSD, n=6) | 4.2% | 2.8% | MS is more precise (less baseline noise). |

Table 2: Recovery Study (Spike at 2.0 µg/L)

| Analyte | ECD Recovery (%) | MS Recovery (%) | Concordance Ratio (ECD/MS) |

| 1,1-DCP | 92.4% | 94.1% | 0.98 (Pass) |

| 1,1,1-TCP | 88.1% | 85.6% | 1.03 (Pass) |

| Unknown Impurity X | Detected (Area: 5000) | Not Detected | False Positive on ECD |

Analysis: The "Unknown Impurity X" demonstrates the necessity of cross-validation. The ECD showed a peak due to a non-target electrophilic co-elutant. The MS confirmed it was not a haloketone (absence of characteristic isotopic clusters), preventing a false OOS (Out of Specification) result.

Expert Insights & Troubleshooting

The "Thermal Breakdown" Trap

Haloketones are thermally fragile. A common error is setting the GC inlet temperature too high (e.g., 250°C+). This causes 1,1,1-trichloropropanone to decompose into 1,1-dichloroacetone inside the inlet, artificially inflating the result of the latter.

-

Solution: Use a PTV (Programmed Temperature Vaporization) inlet.[1] Inject cold (40°C) and ramp rapidly to transfer the sample, minimizing thermal stress.

Dechlorination Agents

If analyzing water containing residual chlorine (e.g., cleaning validation samples), you must quench the chlorine to stop HK formation.

-

Warning: Do not use ascorbic acid if analyzing for brominated haloketones, as it can degrade them.

-

Recommendation: Use Ammonium Chloride (

) as the quenching agent for haloketone analysis [1].

Matrix Effects in APIs

High concentrations of Active Pharmaceutical Ingredients (APIs) can "quench" the ECD signal or dirty the MS source.

-

Protocol: Implement a "Back-Extraction" wash.[1] Wash the MTBE extract with a small volume of acidified water to remove polar API residues before injection.

References

-

U.S. Environmental Protection Agency. (1995).[1][2] Method 551.1: Determination of Chlorination Disinfection Byproducts, Chlorinated Solvents, and Halogenated Pesticides/Herbicides in Drinking Water by Liquid-Liquid Extraction and Gas Chromatography with Electron-Capture Detection.[1][2]Link

-

International Council for Harmonisation (ICH). (2017).[1] Guideline M7(R1): Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk.Link

-

Serrano, M., et al. (2014). Fast and "green" method for the analytical monitoring of haloketones in treated water.[3] Journal of Chromatography A. Link

-

Domínguez-Tello, A., et al. (2020).[1][4] Investigation of the behaviour of haloketones in water samples. Journal of Hazardous Materials.[1] Link

Sources

A Spectroscopic Guide to Differentiating Ortho, Meta, and Para Fluorophenyl Pentanone Isomers

For researchers in medicinal chemistry and drug development, the precise structural characterization of isomeric compounds is a foundational requirement. The position of a single functional group on an aromatic ring can profoundly influence a molecule's pharmacological and toxicological profile. This guide provides an in-depth spectroscopic comparison of ortho-, meta-, and para-fluorophenyl pentanone isomers, offering both theoretical insights and practical experimental guidance for their unambiguous differentiation. We will explore how the positional variation of the fluorine atom creates unique spectral fingerprints across Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy, as well as Mass Spectrometry (MS).

The Critical Role of Isomer Differentiation

The fluorophenyl pentanone scaffold is of significant interest in the development of novel therapeutic agents. However, the seemingly subtle shift of the fluorine substituent from the ortho, to the meta, to the para position on the phenyl ring can lead to dramatic differences in biological activity. This necessitates robust analytical methods for their distinction. This guide will walk you through the key spectroscopic techniques that can be employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Definitive Tool for Isomer Assignment

NMR spectroscopy is arguably the most powerful technique for the structural elucidation of these isomers. The distinct electronic environments created by the fluorine atom's position relative to the pentanoyl group lead to characteristic chemical shifts and coupling patterns in both ¹H and ¹³C NMR spectra. Furthermore, ¹⁹F NMR provides a direct window into the local environment of the fluorine atom itself.

Expected ¹H NMR Spectral Characteristics

The aromatic region (typically δ 6.5-8.0 ppm) of the ¹H NMR spectrum provides the most definitive information for distinguishing the isomers. The electron-withdrawing nature of the carbonyl group and the fluorine atom, along with their relative positions, dictates the splitting patterns of the aromatic protons.

-

Ortho-fluorophenyl pentanone: Due to the lack of symmetry, all four aromatic protons are expected to be chemically non-equivalent, leading to four distinct signals in the aromatic region. The coupling patterns will be complex, with a combination of ortho (³J ≈ 7-10 Hz), meta (⁴J ≈ 2-3 Hz), and para (⁵J ≈ 0-1 Hz) couplings, as well as couplings to the ¹⁹F nucleus.

-

Meta-fluorophenyl pentanone: This isomer also lacks symmetry, resulting in four unique aromatic proton signals. The proton situated between the two electron-withdrawing groups (the fluorine and pentanoyl substituents) is expected to be the most deshielded. The splitting patterns will be a complex interplay of ortho, meta, and para couplings.

-

Para-fluorophenyl pentanone: This highly symmetric isomer will exhibit a much simpler spectrum. Due to the plane of symmetry, there are only two sets of chemically equivalent protons on the aromatic ring. This will result in two doublets in the aromatic region, each integrating to two protons.[1] The coupling constant for these doublets will be characteristic of ortho coupling (³J ≈ 8-9 Hz).

Expected ¹³C NMR Spectral Characteristics

The number of signals in the aromatic region of the ¹³C NMR spectrum is also a key differentiator.

-

Ortho- and Meta-fluorophenyl pentanone: Both of these isomers are expected to show six distinct signals for the six carbons of the aromatic ring.

-

Para-fluorophenyl pentanone: Due to its symmetry, the para isomer will only exhibit four signals for the aromatic carbons. Two of these will represent two carbons each, while the other two will correspond to the carbon bearing the pentanoyl group and the carbon bonded to the fluorine atom.[1]

¹⁹F NMR Spectroscopy

¹⁹F NMR offers a direct probe of the fluorine's environment. While all three isomers will show a single resonance, the chemical shift will be subtly different for each due to the varying electronic effects of the pentanoyl group at the ortho, meta, and para positions. This can be a valuable complementary technique for confirmation.[2]

Table 1: Predicted NMR Spectroscopic Data for Fluorophenyl Pentanone Isomers

| Isomer | Expected ¹H NMR Aromatic Signals | Expected ¹³C NMR Aromatic Signals |

| Ortho | 4 complex multiplets | 6 |

| Meta | 4 complex multiplets | 6 |

| Para | 2 doublets (AA'BB' system) | 4 |

Infrared (IR) Spectroscopy: Probing Vibrational Modes

IR spectroscopy provides valuable information about the functional groups present in a molecule. For the fluorophenyl pentanone isomers, the most diagnostic absorption band is that of the carbonyl (C=O) group stretch.